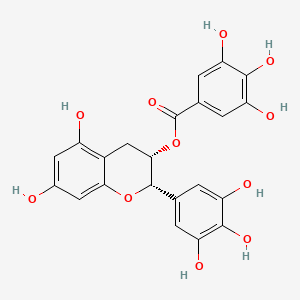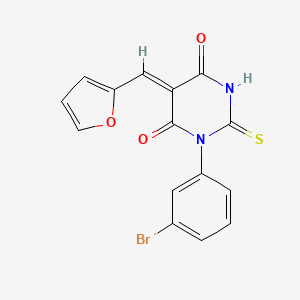![molecular formula C21H31Cl2MnN5-4 B11933520 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese is a complex organometallic compound. This compound features a manganese center coordinated with a unique ligand system, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese typically involves the reaction of manganese chloride with a pre-synthesized ligand. The ligand is often prepared through a multi-step organic synthesis process, involving the formation of the tetracyclic structure and subsequent introduction of the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the ligand followed by its reaction with manganese chloride under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the manganese center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the manganese center to a lower oxidation state.
Substitution: The ligand system can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while reduction may produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of manganese in complex ligand environments.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It can be used to study the role of manganese in biological systems and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a diagnostic agent or in the development of manganese-based drugs. Its unique structure allows for targeted interactions with specific biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
Mecanismo De Acción
The mechanism of action of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese involves its interaction with specific molecular targets. The manganese center can participate in redox reactions, influencing various biochemical pathways. The ligand system provides stability and specificity, allowing for targeted interactions with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 24-chloro-3,10,13,20,26-pentaazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
- (4S,9S,14S,19S)-3,10,13,20,26-Pentaazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Uniqueness
The uniqueness of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese lies in its specific ligand system and the coordination environment of the manganese center. This provides distinct reactivity and stability compared to similar compounds, making it a valuable subject for research and application.
Propiedades
Fórmula molecular |
C21H31Cl2MnN5-4 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese |
InChI |
InChI=1S/C21H31N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-21H,1-4,8-15H2;2*1H;/q-4;;;+2/p-2 |
Clave InChI |
PZSZMYYIFMBJPF-UHFFFAOYSA-L |
SMILES canónico |
C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.Cl[Mn]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)


![[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B11933473.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)
